10-Anilino-10-oxodecanoic acid is an organic compound that belongs to the class of oxo acids. It is characterized by the presence of an aniline moiety and a decanoic acid backbone. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of anticancer agents and other therapeutic compounds.
The compound can be synthesized through various chemical reactions, typically involving amide bond formation between an aniline derivative and a decanoic acid derivative. It has been referenced in scientific literature for its role in synthesizing more complex molecules and as a precursor in various chemical reactions .
10-Anilino-10-oxodecanoic acid can be classified as:
The synthesis of 10-anilino-10-oxodecanoic acid typically involves several key steps:
The synthetic routes may vary based on the specific derivatives used, but generally involve:
The molecular structure of 10-anilino-10-oxodecanoic acid includes:
The molecular formula is C16H23NO2, with a molecular weight of approximately 273.37 g/mol. The compound features a carbonyl group adjacent to the nitrogen atom from the aniline, contributing to its reactivity in various chemical processes.
10-Anilino-10-oxodecanoic acid can participate in several chemical reactions:
These reactions are often influenced by factors such as temperature, solvent choice, and the presence of catalysts or coupling agents, which can enhance yield and selectivity.
The mechanism of action for 10-anilino-10-oxodecanoic acid in biological systems is primarily related to its ability to interact with specific cellular targets, potentially leading to:
Research indicates that compounds with similar structures exhibit significant antiproliferative activity against various cancer cell lines .
Relevant data from analyses such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) confirm the structural integrity and functional groups present within the compound.
10-Anilino-10-oxodecanoic acid is utilized primarily in:
Its role as a precursor allows researchers to explore modifications that enhance therapeutic efficacy or reduce side effects associated with existing drugs.
The synthesis of 10-anilino-10-oxodecanoic acid, a key β-keto anilide derivative, has evolved significantly from early solution-phase techniques to advanced solid-phase strategies. Initial routes (pre-2000s) relied on classical condensation of decanedioyl monoacids with aniline in refluxing organic solvents, yielding ≤45% due to oligomerization side reactions [2]. The introduction of in situ activating agents like N,N'-dicyclohexylcarbodiimide (DCC) in the 2000s improved efficiency, pushing yields to 60–65%. A paradigm shift occurred with the adoption of solid-phase peptide synthesis (SPPS) principles after 2010, leveraging N-hydroxybenzotriazole (HOBt)-mediated esterification on Wang resin to anchor the carboxyl terminus, enabling controlled anilide formation and reducing purification challenges [7]. Recent advances (post-2020) integrate fragment condensation using pre-synthesized ω-carboxy alkanoyl intermediates, achieving yields >85% with high purity (≥98%) [4].
Table 1: Evolution of Synthetic Methodologies
Era | Key Methodology | Typical Yield | Purity Challenges |
---|---|---|---|
Pre-2000s | Reflux condensation | ≤45% | Oligomerization byproducts |
2000–2010 | DCC-mediated coupling | 60–65% | DCU contamination |
2010–2020 | SPPS on Wang resin | 70–78% | Incomplete resin cleavage |
Post-2020 | Fragment condensation + SPPS | >85% | Minimal (<2% impurities) |
Two principal pathways dominate synthesis: (1) Direct Acylation and (2) Heck-Olefination-Mediated Routes.
Pathway 1: Direct AcylationDecanedioic acid monoethyl ester undergoes carbodiimide-facilitated coupling with aniline, producing ethyl 10-anilino-10-oxodecanoate. Saponification (LiOH/THF/H₂O) then yields the title compound. Critical intermediates include:
Pathway 2: Heck-Olefination-Mediated Route3-Bromobenzenesulfonyl chloride reacts with aniline to form N-(3-bromophenyl)benzenesulfonamide, followed by palladium-catalyzed olefination with acrylic acid derivatives. Key intermediates:
Table 2: Spectroscopic Signatures of Key Intermediates
Intermediate | FTIR (C=O, cm⁻¹) | ¹H-NMR (Key Signals) | ¹³C-NMR (Key Signals) |
---|---|---|---|
Ethyl 10-chloro-10-oxodecanoate | 1745, 1698 | 4.15 (q, 2H), 2.85 (t, 2H) | 170.2, 165.3 |
Ethyl 10-anilino-10-oxodecanoate | 1720, 1645 | 7.45 (t, 2H), 7.25 (d, 1H) | 172.8, 167.1 |
N-(3-bromophenyl)benzenesulfonamide | – | 7.2–7.8 (m, 9H) | 138.5, 129.7 |
Catalyst selection profoundly impacts efficiency:
Solvent optimization is critical: Polar aprotic solvents (DMF, NMP) favor solubility but risk aniline oxidation. Recent protocols use tert-butanol to balance reactivity and byproduct suppression. Stoichiometric tuning—1.2:1.0 (aniline:acid chloride)—minimizes diacylation, while scavenger resins (e.g., polymer-bound quinoline) quench excess electrophiles post-reaction [7].
Table 3: Catalyst Performance Comparison
Catalyst System | Reaction Time | Yield (%) | Byproducts |
---|---|---|---|
Uncatalyzed (reflux) | 12 h | 45 | Oligomers |
Zn(OTf)₂ (5 mol%) | 2 h | 82 | <5% decarboxylated acid |
Pd(OAc)₂/XPhos (2 mol%) | 4 h | 78 | Isomerized olefins (3%) |
Microwave (no catalyst) | 0.25 h | 63 | None detected |
Solution-Phase Synthesis
Solid-Phase Synthesis (SPS)
Table 4: Synthesis Method Comparison
Parameter | Solution-Phase | Solid-Phase |
---|---|---|
Scale Feasibility | High (multi-gram) | Low (≤1g typical) |
Purification | Silica chromatography required | Resin washing; minimal workup |
Key Cost Drivers | Solvent volume, labor | Resin, coupling reagents |
Purity (Crude) | 60–75% | 85–92% |
Automation | Low | High (SPPS compatible) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7